![molecular formula C5H9NOS B136361 3-Amino-3-methylthiolan-2-one CAS No. 156574-58-2](/img/structure/B136361.png)
3-Amino-3-methylthiolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-methylthiolan-2-one (AMT) is a sulfur-containing heterocyclic compound that has a strong odor of cooked cabbage or onion. It is a volatile organic compound and is known to be a potent odorant in various foods, such as cooked meat, coffee, and beer. In recent years, AMT has gained attention in the scientific community due to its potential applications in various fields, including food science, environmental science, and biomedical research.
Wirkmechanismus
The mechanism of action of 3-Amino-3-methylthiolan-2-one is not fully understood. However, it is known to interact with olfactory receptors in the nasal cavity, leading to the perception of its strong odor. In addition, 3-Amino-3-methylthiolan-2-one has been found to modulate the activity of various enzymes and receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-Amino-3-methylthiolan-2-one has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer and cardiovascular diseases. In addition, 3-Amino-3-methylthiolan-2-one has been found to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurological disorders, such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-3-methylthiolan-2-one has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized or isolated from natural sources. It is also a potent odorant, making it a useful tool for studying olfactory receptors and their interactions with other compounds. However, 3-Amino-3-methylthiolan-2-one has some limitations, such as its strong odor, which can interfere with other experiments, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-3-methylthiolan-2-one. One potential area of research is the development of 3-Amino-3-methylthiolan-2-one-based drugs for the treatment of various diseases. Another area of research is the use of 3-Amino-3-methylthiolan-2-one as a biomarker for the quality of cooked meat and other food products. In addition, further studies are needed to fully understand the mechanism of action of 3-Amino-3-methylthiolan-2-one and its potential interactions with other compounds in the body.
Synthesemethoden
3-Amino-3-methylthiolan-2-one can be synthesized by various methods, including chemical synthesis and microbial synthesis. Chemical synthesis involves the reaction of 3-methylthio-2-butanone with ammonia, followed by the reduction of the resulting imine with sodium borohydride. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce 3-Amino-3-methylthiolan-2-one through metabolic pathways.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-methylthiolan-2-one has been extensively studied for its potential applications in various fields. In food science, it is used as a flavoring agent and as a marker for the quality of cooked meat. In environmental science, it is used as an indicator of air pollution and as a tracer for atmospheric transport. In biomedical research, 3-Amino-3-methylthiolan-2-one has been found to have various physiological and biochemical effects, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
156574-58-2 |
---|---|
Produktname |
3-Amino-3-methylthiolan-2-one |
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
3-amino-3-methylthiolan-2-one |
InChI |
InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3 |
InChI-Schlüssel |
SHPOQDAVWJDBGS-UHFFFAOYSA-N |
SMILES |
CC1(CCSC1=O)N |
Kanonische SMILES |
CC1(CCSC1=O)N |
Synonyme |
alpha-methylhomocysteine thiolactone GL 2 GL-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.